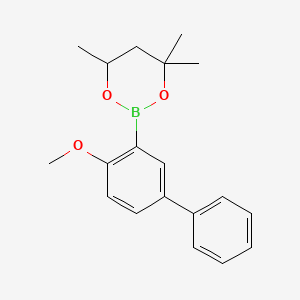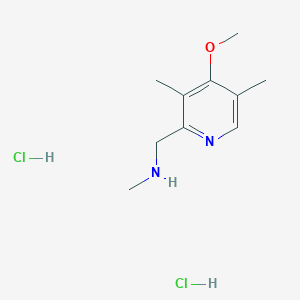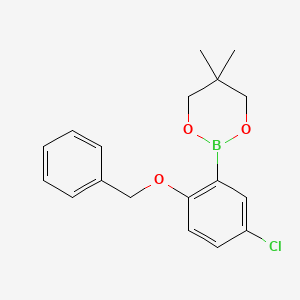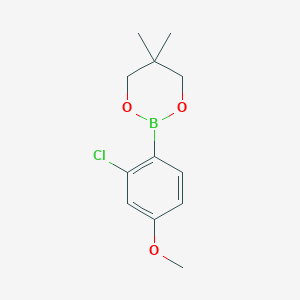
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as MBT, is a boron-containing compound that has been gaining increasing attention due to its unique properties and potential applications in both scientific research and industrial applications. MBT is a highly versatile compound that can be used for various purposes, such as synthesis, catalysis, and drug delivery.
Aplicaciones Científicas De Investigación
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has many potential applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and fine chemicals. It has also been used as a catalyst in organic reactions, such as the Heck reaction. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as boron-containing antibodies and boron-containing peptides, for use in drug delivery and targeted therapy.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to certain proteins, such as enzymes, and modulates their activity. This modulation of enzyme activity can lead to changes in biochemical and physiological processes, which is the basis of its potential applications in drug delivery and targeted therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it is believed that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane can modulate the activity of certain enzymes, leading to changes in biochemical and physiological processes. For example, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in lab experiments. It is highly versatile, cost-effective, and easy to synthesize. In addition, it can be used in a wide range of applications, such as synthesis, catalysis, and drug delivery. However, it is important to note that 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood and its effects are still being studied. Therefore, it is important to use caution when using 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane in lab experiments.
Direcciones Futuras
There are many potential future directions for 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is the development of more effective and targeted drugs for use in drug delivery and targeted therapy. Another potential direction is the development of new catalysts and reagents for use in organic synthesis. In addition, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials, such as polymers and fine chemicals. Finally, 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new diagnostic and imaging agents for use in medical imaging.
Métodos De Síntesis
2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from the reaction of 4-methoxybiphenyl and trimethylboroxine in a two-step process. In the first step, the 4-methoxybiphenyl is reacted with trimethylboroxine in the presence of a base, such as sodium hydroxide, to form a boronate ester. In the second step, the boronate ester is reacted with a nucleophile, such as a primary amine, to form 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This synthesis method is simple, efficient, and cost-effective and can be used to produce large quantities of 2-(4-Methoxybiphenyl-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
Propiedades
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-14-13-19(2,3)23-20(22-14)17-12-16(10-11-18(17)21-4)15-8-6-5-7-9-15/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPFSMEDYUAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybiphenyl-3-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














